

YCT529 In Vivo Experimental Protocol: Application Notes for Preclinical Research

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For Researchers, Scientists, and Drug Development Professionals

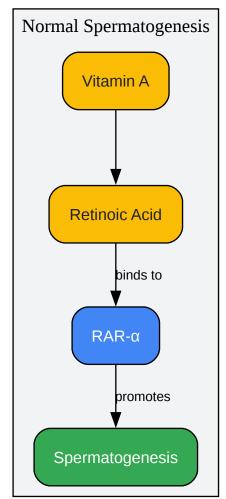
Introduction

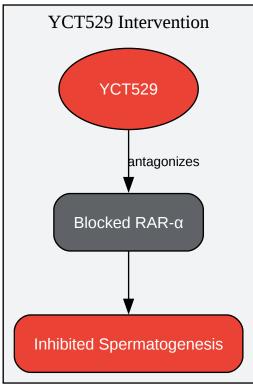
YCT529 is a novel, orally active, non-hormonal male contraceptive agent that acts as a selective antagonist of the retinoic acid receptor alpha (RAR-α).[1][2] RAR-α is a crucial nuclear receptor in the vitamin A signaling pathway, essential for spermatogenesis. By selectively inhibiting RAR-α, **YCT529** disrupts the development and maturation of sperm cells, leading to temporary and reversible infertility.[2][3] Preclinical studies in mice and non-human primates have demonstrated high contraceptive efficacy and a favorable safety profile, paving the way for clinical development.[4][5] This document provides detailed application notes and protocols for the in vivo evaluation of **YCT529**.

Mechanism of Action

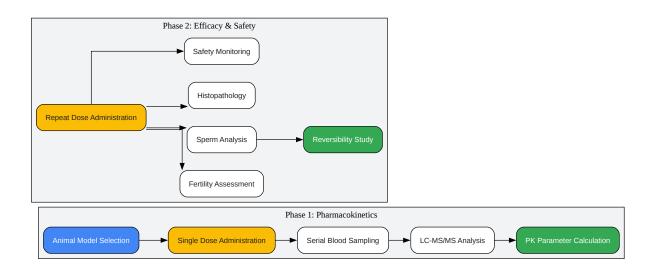
YCT529's mechanism of action is centered on the competitive inhibition of the retinoic acid receptor alpha (RAR-α). This receptor is highly expressed in the testes and plays a pivotal role in male germ cell differentiation. By blocking the binding of retinoic acid, a metabolite of vitamin A, to RAR-α, **YCT529** effectively halts sperm production.[3][6] This targeted, non-hormonal approach avoids the side effects associated with hormonal male contraceptives.[2]











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